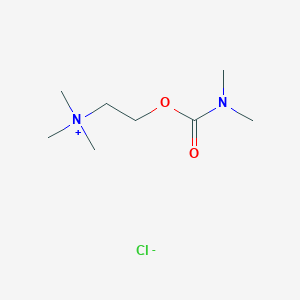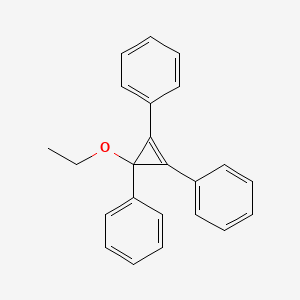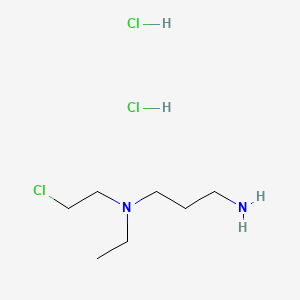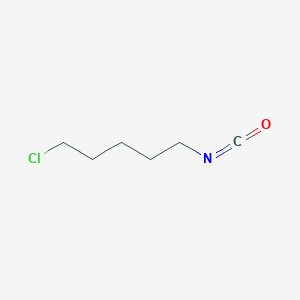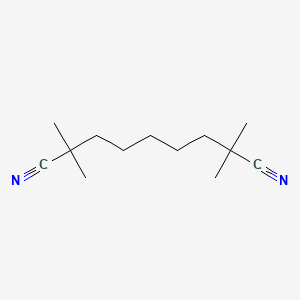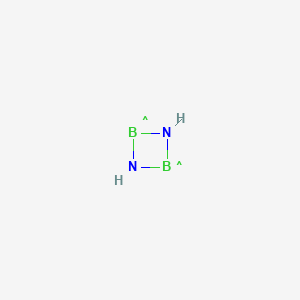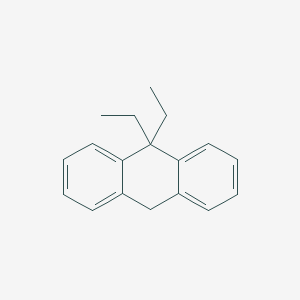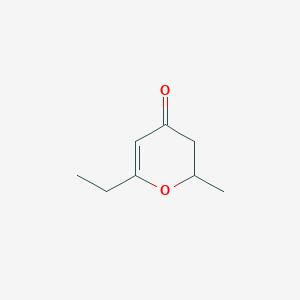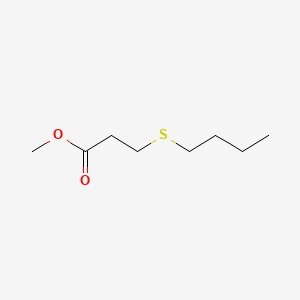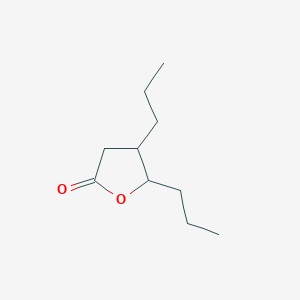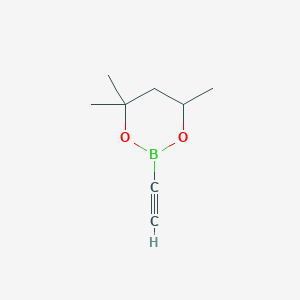
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C8H13BO2. This compound is known for its unique structure, which includes a boron atom integrated into a dioxaborinane ring. It has applications in various fields, including organic synthesis and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through several methods. One common approach involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinane with ethynyl magnesium bromide under controlled conditions . The reaction typically requires an inert atmosphere and a temperature range of -78°C to 0°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or alkanes.
Substitution: It can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include boronic acids, boronates, alcohols, and substituted dioxaborinanes .
Aplicaciones Científicas De Investigación
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in drug development and as a probe in biological assays.
Medicine: Research is ongoing into its use in developing boron-containing drugs with unique pharmacological properties.
Mecanismo De Acción
The mechanism by which 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the dioxaborinane ring can coordinate with various ligands, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
- 2,4,6-Trimethyl-1,3,2-dioxaborinane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its ethynyl group, which imparts distinct reactivity compared to its vinyl and alkyl analogs. This unique structure allows it to participate in a broader range of chemical reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
13722-63-9 |
|---|---|
Fórmula molecular |
C8H13BO2 |
Peso molecular |
152.00 g/mol |
Nombre IUPAC |
2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H13BO2/c1-5-9-10-7(2)6-8(3,4)11-9/h1,7H,6H2,2-4H3 |
Clave InChI |
RRHCCOMWBPRIDB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(CC(O1)(C)C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
